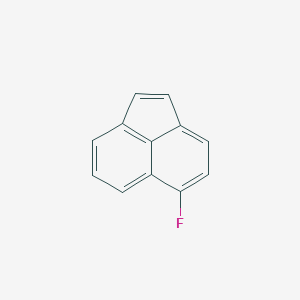

7-氟喹喔啉-2(1H)-酮

描述

Synthesis Analysis

The synthesis of derivatives of 7-fluoroquinoxalin-2(1H)-one involves various chemical reactions, including annulation, substitution, and hydrolysis. For instance, the synthesis of fluoroquinolone derivatives with pyrazolo[4,3-c]pyridinyl substituents involves characterization by 1H-NMR, MS, and HRMS, indicating a multi-step synthetic process . Similarly, fluoroquinolone-pyrazine conjugates with amino acid linkers were synthesized using benzotriazole chemistry, showcasing the versatility of the core structure in forming bioactive conjugates . The synthesis of enantiomers of related compounds, such as flosequinan, involves diastereomeric separation and is confirmed by X-ray crystallography . Another study reports the synthesis of a naphthyridine derivative, an intermediate for anticancer drugs, through substitution and hydrolysis, with the structure confirmed by 1H NMR and MS .

Molecular Structure Analysis

The molecular structure of 7-fluoroquinoxalin-2(1H)-one derivatives is crucial for their biological activity. The absolute configuration of enantiomers, such as those of flosequinan, is determined by X-ray crystallography, which is essential for understanding the drug's mechanism of action . The molecular modeling of fluoroquinolone-pyrazine conjugates provides insights into their antimicrobial properties, with 3D-pharmacophore and 2D-QSAR studies aiding in the prediction of their activity .

Chemical Reactions Analysis

The chemical reactivity of 7-fluoroquinoxalin-2(1H)-one derivatives is explored through the synthesis of various compounds. The selective modification of the chloronitrone and amide units of a polyfunctionalized quinoxaline derivative leads to a range of new compounds with unique substitution patterns . The synthesis of flumequine, an antibacterial agent, from a tetrahydroquinoline derivative, involves resolution of enantiomers and determination of their configurations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-fluoroquinoxalin-2(1H)-one derivatives are influenced by their molecular structures. The introduction of fluorine atoms and various substituents affects their antibacterial potency, as seen in the enhanced activity of certain derivatives against resistant bacterial strains . The optimization of synthesis methods and the determination of electronic properties through density functional theory contribute to the understanding of these compounds' unique reactivity and potential as antimicrobial agents .

科学研究应用

合成和衍生物形成

- 7-氟喹喔啉-2(1H)-酮是一种多官能化合物,可以被选择性地修饰以产生 30 多种具有独特取代模式的喹喔啉衍生物,展示了其在合成有机化学中的潜力 (Maichrowski 等人,2013)。

抗肿瘤活性

- 7-氟喹喔啉-2(1H)-酮的衍生物显示出显着的抗肿瘤活性。例如,7-甲氧基-4-(2-甲基喹唑啉-4-基)-3,4-二氢喹喔啉-2(1H)-酮在人肿瘤细胞系中表现出显着的抗增殖活性,并显示出作为肿瘤血管破坏剂的潜力 (Cui 等人,2017)。

医药和农化工业中的氟化杂环

- 氟化杂环,包括 7-氟喹喔啉-2(1H)-酮的衍生物,在医药和农化工业中发挥着重要作用。它们的合成涉及铑 (III) 催化的芳烃/烯烃的 C-H 活化以及与 2,2-二氟乙烯基甲苯磺酸酯偶联,突出了 7-氟喹喔啉-2(1H)-酮在化学合成中的多功能性 (Wu 等人,2017)。

光物理和电化学研究

- 已经合成了 7-氟喹喔啉-2(1H)-酮的新型衍生物,如吡唑-4-基-2,3-二氢喹唑啉-4(1H)-酮,并对其进行了表征,显示出有希望的光物理和电化学性质,表明在生物成像和材料科学等各个领域具有潜在应用 (Kamble 等人,2017)。

抗抑郁样作用

- 7-氟喹喔啉-2(1H)-酮的某些衍生物已表现出抗抑郁样作用,由血清素能和多巴胺能系统介导,如临床前研究所示,表明在心理健康中具有潜在的治疗应用 (Pesarico 等人,2014)。

光降解研究

- 研究了莫西沙星盐酸盐溶液在可见光照射下的光降解,表明了氟喹诺酮衍生物的稳定性和降解模式,这对于评估它们的光毒性和稳定性至关重要 (Zhou 等人,2017)。

属性

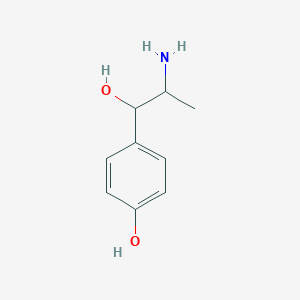

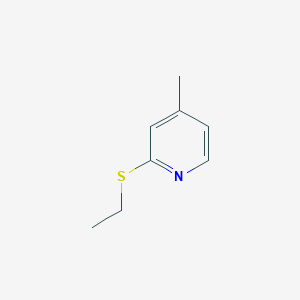

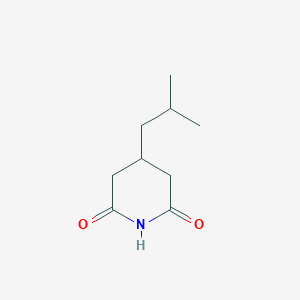

IUPAC Name |

7-fluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSBOFHCYAGWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-fluoroquinoxalin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)

![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)